9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
9-(3,4-Dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound belonging to the purine family This compound features a purine core structure, which is a fused bicyclic system consisting of a pyrimidine ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic synthesis. One common approach starts with the preparation of the purine core, followed by the introduction of the 3,4-dimethylphenyl group and the methyl group. Key steps may include:
Formation of the Purine Core: This can be achieved through the cyclization of appropriate precursors such as 4,5-diaminopyrimidine with formamide or formic acid under high-temperature conditions.
Introduction of the 3,4-Dimethylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the purine core is reacted with 3,4-dimethylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Methylation: The final step involves the methylation of the purine core, which can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9-(3,4-Dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can reduce the double bonds in the purine ring.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the phenyl ring, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced purine derivatives.
Substitution: Alkylated or arylated purine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors, particularly targeting purine metabolism pathways. This makes them candidates for developing new therapeutic agents.
Medicine
In medicine, compounds with similar structures are investigated for their antiviral, anticancer, and anti-inflammatory properties. The specific modifications on the purine core can lead to significant biological activity, making them valuable in drug discovery.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. By binding to these enzymes, it can inhibit their activity, leading to a decrease in the production of purine nucleotides. This inhibition can disrupt cellular processes, making it useful in treating diseases where purine metabolism is dysregulated.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theophylline: Another purine derivative used in treating respiratory diseases.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Uniqueness
What sets 9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. The presence of the 3,4-dimethylphenyl group and the methyl group can enhance its binding affinity to certain molecular targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-10-5-6-12(9-11(10)2)21-7-4-8-22-13-14(18-16(21)22)20(3)17(24)19-15(13)23/h5-6,9H,4,7-8H2,1-3H3,(H,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYALRNJQTHMCMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCN3C2=NC4=C3C(=O)NC(=O)N4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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